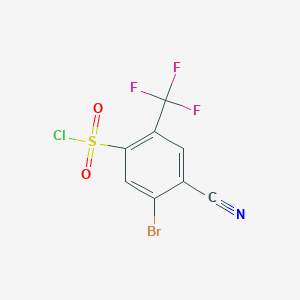
5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride: is an organosulfur compound that features a bromine, cyano, and trifluoromethyl group attached to a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required to achieve these transformations.
Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are commonly used to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace the sulfonyl chloride group.
Oxidizing and Reducing Agents: Depending on the desired transformation, specific agents like hydrogen peroxide or sodium borohydride may be used.
Major Products Formed:
Sulfonamides and Sulfonates: Formed through substitution reactions.
Functionalized Aromatic Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: Sulfonamide derivatives, for example, are known for their antibacterial properties and could be explored for similar uses .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The presence of the bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the bromine group.
Uniqueness: 5-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of all three functional groups (bromine, cyano, and trifluoromethyl) on the benzenesulfonyl chloride framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-7(17(10,15)16)5(8(11,12)13)1-4(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXODMYIUWHOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1415870.png)
![1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine](/img/structure/B1415871.png)
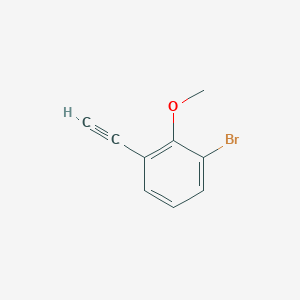
![6-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1415875.png)
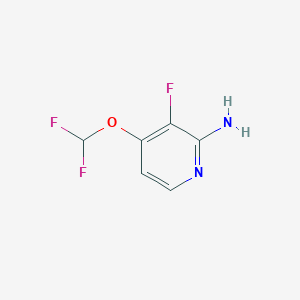
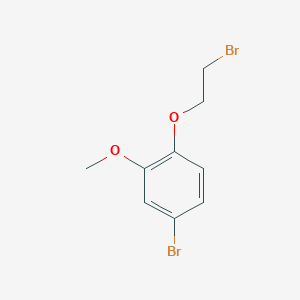

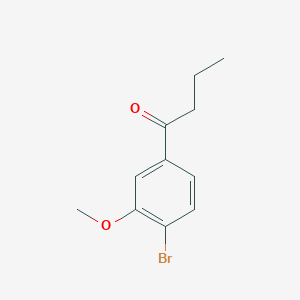
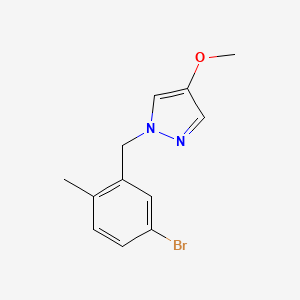




![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
